molecular formula C16H15N3O3 B2962004 3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide CAS No. 1797284-43-5

3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide

Cat. No.: B2962004
CAS No.: 1797284-43-5
M. Wt: 297.314
InChI Key: BZZQIUXEQSUNDK-UHFFFAOYSA-N
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Description

3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a synthetic organic compound that presents a unique structure, combining a pyridinone ring, a benzamide group, and a cyano group. This distinct combination suggests potential utility in diverse fields such as medicinal chemistry, materials science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1

    • Starting Materials: 3-cyanobenzamide, 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine

    • Reaction Conditions: Reflux in an appropriate solvent such as ethanol, using a catalytic amount of an acid like hydrochloric acid.

    • Steps: The amine group of 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine reacts with the carboxylic acid group of 3-cyanobenzamide to form the amide linkage.

  • Route 2

    • Starting Materials: 3-cyanobenzoyl chloride, 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine

    • Reaction Conditions: Use of a base like triethylamine in a solvent such as dichloromethane at room temperature.

    • Steps: The acid chloride reacts with the amine group to form the desired amide compound.

Industrial Production Methods

  • Batch Process: : Typically carried out in stainless steel reactors with stringent control over temperature, pressure, and pH.

  • Continuous Process: : May involve flow reactors for high-throughput synthesis, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide or permanganate to form the corresponding oxides.

  • Reduction: : Reducible using agents such as lithium aluminum hydride, targeting the cyano or pyridinone groups.

  • Substitution: : The hydroxyl group allows for nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Sodium hydroxide, potassium carbonate

Major Products Formed

  • Oxidation: : Corresponding oxides or ketones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Various substituted amides or esters.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Potential as a biochemical probe or tool in laboratory research.

Medicine

  • Investigated for pharmacological properties, including possible anticancer, antibacterial, or antiviral activities.

Industry

  • May be used in the formulation of new polymers or as a catalyst in various chemical processes.

Mechanism of Action

The compound’s mechanism of action in biological systems involves:

  • Molecular Targets: : May interact with enzymes, altering their activity.

  • Pathways: : Could modulate specific signaling pathways, leading to varied biological effects depending on the target.

Comparison with Similar Compounds

3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide stands out due to its unique combination of functional groups.

Similar Compounds

  • N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide: : Lacks the cyano group, affecting its reactivity and applications.

  • 3-cyano-N-(2-hydroxypropyl)benzamide: : Does not contain the pyridinone ring, influencing its biological activity.

  • N-(2-hydroxybenzyl)benzamide: : Does not contain either the cyano group or the pyridinone ring, making it significantly different in properties and applications.

Properties

IUPAC Name

3-cyano-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-9-12-4-3-5-13(8-12)16(22)18-10-14(20)11-19-7-2-1-6-15(19)21/h1-8,14,20H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZQIUXEQSUNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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